2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-16-10-8-14(9-11-16)19-13-20-18-6-1-2-7-21(18)29-22(25(20)24-19)15-4-3-5-17(12-15)26(27)28/h1-12,20,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIJAKJSRAOCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Benzoxazine ring formation: This step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine.
Substitution reactions: Introduction of the bromophenyl and nitrophenyl groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. For instance:
Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of functional groups like the nitro and bromophenyl groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can make it more reactive in nucleophilic substitution reactions compared to its chlorinated or methylated analogs.
Biological Activity
The compound 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on recent studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 396.22 g/mol
The structure features a dihydropyrazolo core fused with a benzoxazine moiety, contributing to its potential biological activities.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit significant anti-cancer properties. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Case Study : In vitro assays revealed that concentrations as low as 10 µM significantly inhibited cell proliferation in MCF7 cells by approximately 50% after 48 hours of exposure .
| Cell Line | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| MCF7 | 10 | ↑ IL-6, ↑ TNF-α |
| A549 | 15 | ↑ IL-6 |
2. Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce inflammation markers in various models.
- Research Findings : In animal models of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory cell infiltration.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
| Inflammatory Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced edema | 20 | Reduction by 40% |
| LPS-induced inflammation | 10 | Decrease in cytokines by 30% |
3. Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains.
- Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
